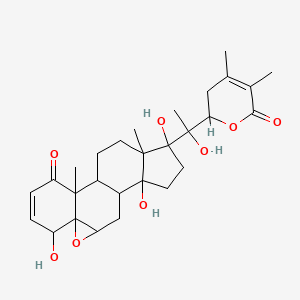

4beta-Hydroxywithanolide E

Vue d'ensemble

Description

4beta-Hydroxywithanolide E is a naturally occurring compound derived from the plant Physalis peruviana, commonly known as golden berry. It belongs to the class of withanolides, which are steroidal lactones known for their diverse biological activities. This compound has garnered significant attention due to its potent anti-cancer properties and its ability to modulate various cellular pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4beta-Hydroxywithanolide E typically involves the extraction from the leaves or calyx of Physalis peruviana. The process includes several steps of purification and isolation to obtain the pure compound. The chemical conversion of related withanolides can also be employed to synthesize this compound .

Industrial Production Methods: Industrial production of this compound is primarily based on large-scale extraction from Physalis peruviana. The plant material is subjected to solvent extraction, followed by chromatographic techniques to isolate the compound. Optimization of these methods is crucial for achieving high yields and purity.

Analyse Des Réactions Chimiques

Lipid Peroxidation and Oxidative Stress Modulation

4βHWE induces reactive oxygen species (ROS) generation, triggering oxidative stress in cancer cells. This reaction is central to its pro-apoptotic effects:

-

ROS Production : 4βHWE increases intracellular ROS levels by 158.83% in oral cancer cells (Ca9-22) compared to normal cells (HGF-1), leading to DNA damage (γ-H2AX foci formation) and mitochondrial dysfunction .

-

Antioxidant Defense Interaction : Despite ROS induction, 4βHWE upregulates Nrf2 and downstream antioxidative enzymes (e.g., superoxide dismutase, catalase) in breast cancer MCF-7 cells, highlighting a dual role in redox modulation .

| Reaction | Findings | Reference |

|---|---|---|

| ROS Generation | Selective ROS induction (158.83% in Ca9-22 vs. 108.63% in HGF-1) | |

| Nrf2 Activation | Upregulation of Nrf2 and antioxidative enzymes (SOD, catalase) |

Interaction with Wnt/β-Catenin Signaling

4βHWE inhibits the Wnt/β-catenin pathway through β-catenin phosphorylation and degradation:

-

β-Catenin Phosphorylation : Promotes phosphorylation at Ser33/37/Thr41 residues, leading to proteasomal degradation (IC₅₀ = 0.09 μM) .

-

Structural Dependencies : The α,β-unsaturated cyclohexenone (A-ring) and 5,6-epoxide (B-ring) are critical for Wnt inhibitory activity. Hydrogenation or ring shrinkage reduces potency .

| Structural Feature | Role in Reactivity | Reference |

|---|---|---|

| α,β-Unsaturated A-ring | Essential for β-catenin destabilization | |

| 5,6-Epoxide (B-ring) | Enhances binding to β-catenin degradation machinery |

Modulation of Apoptotic Signaling Pathways

4βHWE triggers caspase-dependent apoptosis through enzymatic reactions:

-

Caspase-3 Activation : Cleaves PARP (poly ADP-ribose polymerase) and activates caspase-3, inducing apoptosis in hepatocellular carcinoma (Huh-7) cells .

-

DNA Damage Response : Induces γ-H2AX foci (marker of DNA double-strand breaks) and G2/M cell cycle arrest .

| Apoptotic Marker | Effect of 4βHWE | Reference |

|---|---|---|

| Caspase-3 Activation | 8.47-fold increase in γ-H2AX foci in Ca9-22 cells | |

| PARP Cleavage | Increased cleavage correlating with apoptosis |

Alternative Splicing Modulation

4βHWE alters splicing of apoptotic gene transcripts via histone modifications:

-

SRSF1 Phosphorylation : Reduces phosphorylation of serine/arginine-rich splicing factor 1 (SRSF1), affecting spliceosome assembly .

-

H3K36me3 Upregulation : Increases trimethylation of histone H3 at lysine 36, promoting pro-apoptotic splice variants (e.g., SMAC/DIABLO) .

| Target | Mechanism | Reference |

|---|---|---|

| SRSF1 Phosphorylation | Decreases phospho-SRSF1 levels, altering splice site selection | |

| H3K36me3 Modification | Enhances pro-apoptotic splicing of SMAC/DIABLO |

Anti-Inflammatory and Chemopreventive Actions

4βHWE suppresses NF-κB signaling and cyclooxygenase-2 (COX-2) expression:

-

NF-κB Inhibition : Reduces nuclear translocation of NF-κB in diabetic adipose tissue, lowering TNF-α and IL-6 levels .

-

COX-2 Downregulation : Decreases COX-2 protein levels by 60% in colon cancer HT-29 cells via SIRT1-mediated histone deacetylation .

| Pathway | Effect of 4βHWE | Reference |

|---|---|---|

| NF-κB Signaling | Inhibits NF-κB nuclear translocation (40% reduction) | |

| COX-2 Expression | Downregulates COX-2 via SIRT1 activation |

Structural Reactivity and SAR Insights

Key functional groups dictate 4βHWE’s reactivity:

Applications De Recherche Scientifique

4β-Hydroxywithanolide E (4βHWE) is a natural withanolide derived from Physalis peruviana, also known as golden berry, which is an edible plant used in folk medicine for its diuretic properties and to treat conditions such as malaria, asthma, hepatitis, dermatitis, and rheumatism . 4βHWE has a 17α-oriented side chain and has demonstrated anti-inflammatory effects and antitumor activity against various cancer cells . Research indicates that 4βHWE impacts cytostatic activity by causing DNA damage, generating reactive oxygen species (ROS), inducing apoptosis, and causing cell cycle arrest .

Scientific Research Applications of 4β-Hydroxywithanolide E

4βHWE has garnered interest for its potential applications in cancer treatment and its effects on various cellular processes.

Antitumor Activity and Apoptosis:

- 4βHWE modulates the alternative splicing of apoptotic genes, including HIPK3, SMAC/DIABLO, and SURVIVIN . It can also modulate the alternative splicing of transcripts such as AIMP2, BCL2L11, BIRC5, CASP3, CEACAM1, CPE, FGFR2, FN1, FPGS, HIF1A, KLF6, MCL1, MDM2, MKNK2, TERT, and VEGFA, suggesting its potential use in cancer treatment .

- 4βHWE induces apoptosis in cancer cells . Treatment with 4βHWE results in increased levels of poly ADP-ribose polymerase cleavage and the active form of CASPASE-3, both indicative of apoptosis .

- In vivo experiments have shown that 4βHWE treatment can lead to a marked decrease in tumor size in tumor-bearing mice .

Cell Cycle Modulation:

- 4βHWE can arrest the cell cycle at the G2/M phase . It also induces G0/G1 cell cycle arrest .

- 4βHWE inhibits the growth of colon cancer cells by arresting cells . Low concentrations of 4βHWE inhibit growth while increasing levels of p21(waf1/cip1) and reducing levels of several cell cycle-related proteins .

Wnt/β-Catenin Pathway Inhibition:

- 4βHWE is a potent inhibitor of the Wnt/β-catenin pathway . It increases β-catenin phosphorylation, disrupts β-catenin stability, and inhibits its nuclear translocation, which attenuates the expression of Wnt target genes in colorectal cancer (CRC) cells .

- In vivo studies using a mouse xenograft model demonstrated that 4βHWE suppresses tumor growth through the downregulation of Wnt signaling .

Selective Killing of Cancer Cells:

- 4βHWE can selectively kill cancer cells with minimal effects on healthy cells .

- Proliferation of oral cancer cells treated with 4βHWE was significantly lower than that of normal cells .

Nrf2 Activation and Antioxidant Activity:

- 4βHWE is a novel and potent Nrf2 activator . It activates the Nrf2-mediated defensive response by interrupting the Nrf2-Keap1 protein-protein interaction (PPI) through modification of Cys151 and Cys288 cysteine residues in Keap1, suppressing Nrf2 ubiquitination .

- 4βHWE enhances intracellular antioxidant capacity and inhibits oxidative stress in normal human lung epithelial cells and wild-type zebrafish . It also blocks LPS-stimulated inflammatory response and inhibits LPS-stimulated NF-κB activation in murine macrophages .

DNA Damage:

Case Studies and Research Findings

-

Modulation of Alternative Splicing:

- A study published in Oncotarget investigated the effects of 4βHWE on alternative splicing in human hepatocellular carcinoma Huh-7 cells . The study found that 4βHWE modulates the alternative splicing of various apoptotic genes, including HIPK3, SMAC/DIABLO, and SURVIVIN. The levels of SRSF1 phospho-isoform were decreased, and the levels of H3K36me3 were increased following 4βHWE treatment. The study also identified that the splicing site selection of SMAC/DIABLO could be mediated by changes in the level of H3K36me3 in 4βHWE-treated cells .

-

Inhibition of Wnt/β-Catenin Signaling in Colorectal Cancer:

- Research in Molecules focused on the anti-tumor effect of 4βHWE and its potential to inhibit Wnt signaling . The study demonstrated that 4βHWE promoted the phosphorylation and degradation of β-catenin, inhibiting its nuclear translocation and attenuating the expression of Wnt target genes in colorectal cancer cells. 4βHWE preferentially inhibited the proliferation of CRC cells compared to normal human colonic epithelial cells. 4βHWE-mediated G0/G1 cell cycle arrest and apoptosis induction contributed to the suppression of CRC proliferation .

-

Induction of Cell Cycle Arrest and Apoptosis in Colon Cancer:

- A study in the Molecular Nutrition & Food Research journal evaluated the mechanistic action of 4βHWE in HT-29 colon cancer cells . The results showed that 4βHWE inhibited growth, increased p21(waf1/cip1) levels, and reduced levels of cell cycle-related proteins. Apoptosis was induced at higher concentrations. 4βHWE treatment also led to the downregulation of Hsp90 client proteins, increased nuclear sirtuin 1 (SIRT1), and decreased histone H3 acetylation at lysine 9. The study concluded that 4βHWE-mediated induction of G0/G1 cell cycle arrest and apoptosis is accompanied by a complex array of molecular events .

-

Selective Killing of Cancer Cells:

- A study in PLoS One evaluated the potential of 4βHWE for selectively killing cancer cells . The study found that 4βHWE inhibited the proliferation of Ca9-22 oral cancer cells more effectively than HGF-1 normal cells. 4βHWE treatment resulted in significant changes in G1 arrest and G2/M arrest in Ca9-22 cells, with substantial G1 arrest observed after 48 hours .

- Activation of Nrf2 and Antioxidant Effects:

Mécanisme D'action

4beta-Hydroxywithanolide E exerts its effects through multiple mechanisms:

Wnt Signaling Pathway: It inhibits the Wnt signaling pathway by promoting the phosphorylation and degradation of beta-catenin, thereby preventing its nuclear translocation and subsequent gene expression.

DNA Damage and Apoptosis: The compound induces DNA damage and apoptosis in cancer cells by generating reactive oxygen species and activating apoptotic pathways.

Cell Cycle Arrest: It causes cell cycle arrest at the G2/M phase, further inhibiting the proliferation of cancer cells.

Comparaison Avec Des Composés Similaires

4beta-Hydroxywithanolide E is compared with other similar withanolides, such as withanolide E:

Withanolide E: Both compounds are derived from Physalis peruviana and exhibit anti-cancer properties.

Unique Features: this compound’s ability to selectively target cancer cells while sparing normal cells makes it a unique and valuable compound for cancer research and therapy.

Activité Biologique

4β-Hydroxywithanolide E (4bHWE) is a bioactive compound derived from the Physalis species, particularly Physalis peruviana, commonly known as golden berry. This compound has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties. Research has increasingly focused on its potential therapeutic applications, especially in oncology.

Anticancer Properties

4bHWE exhibits significant cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis and cell cycle arrest in different types of cancer, including lung and colorectal cancers.

- Mechanism of Action : 4bHWE has been shown to modulate key signaling pathways involved in cell proliferation and survival. For instance, it affects the Wnt/β-catenin signaling pathway, which is crucial in colorectal cancer progression. In vitro studies revealed that 4bHWE downregulates cyclin D1 and c-Myc expression, leading to reduced tumor growth in xenograft models .

- Cell Cycle Arrest and Apoptosis : Research indicates that 4bHWE induces G0/G1 phase arrest at lower concentrations and G2/M phase arrest at higher concentrations. For example, in human lung cancer cells (H1299), treatment with 4bHWE resulted in sub-G1 accumulation and significant apoptosis . Table 1 summarizes the effects of 4bHWE on various cancer cell lines.

| Cell Line | IC50 (μg/mL) | Cell Cycle Phase Arrest | Induced Apoptosis |

|---|---|---|---|

| Huh-7 (liver) | 5.0 | G2/M | Yes |

| HT-29 (colon) | 2.67 | G0/G1 | Yes |

| H1299 (lung) | 0.6 | G2/M | Yes |

| Ca9-22 (oral) | 0.5 | G1 | Yes |

Anti-inflammatory Effects

4bHWE also exhibits anti-inflammatory properties by inhibiting NF-kappaB signaling pathways. This action reduces the expression of pro-inflammatory cytokines and mediators, suggesting its potential use in treating inflammatory diseases .

DNA Damage and Repair Mechanisms

Studies have indicated that 4bHWE induces oxidative DNA damage in cancer cells while sparing normal cells. The compound triggers the accumulation of γH2AX foci, a marker for DNA double-strand breaks (DSBs), particularly in oral cancer cells . The non-homologous end joining pathway is primarily responsible for repairing this damage .

Study on Lung Cancer

A pivotal study highlighted the efficacy of 4bHWE against lung cancer cells (MCF-7). The results showed significant DNA damage characterized by increased ROS generation and DSB markers after treatment with varying concentrations of 4bHWE .

Colorectal Cancer Research

In another study involving colorectal cancer cell lines (HT-29), treatment with low concentrations of 4bHWE resulted in cell cycle arrest accompanied by elevated levels of p21(waf1/cip1) and downregulation of several cell cycle-related proteins . This study emphasized the unique mechanism through which 4bHWE induces apoptosis at higher concentrations while inhibiting growth at lower doses.

Propriétés

IUPAC Name |

(1S,2R,6S,7R,9R,11R,12R,15S,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6,12,15-trihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O8/c1-14-12-20(35-22(31)15(14)2)25(5,32)27(34)11-10-26(33)17-13-21-28(36-21)19(30)7-6-18(29)24(28,4)16(17)8-9-23(26,27)3/h6-7,16-17,19-21,30,32-34H,8-13H2,1-5H3/t16-,17+,19-,20+,21+,23-,24-,25-,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBUGICUKQIKTJ-KABTZXSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314108 | |

| Record name | 4β-Hydroxywithanolide E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54334-04-2 | |

| Record name | 4β-Hydroxywithanolide E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54334-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4beta-Hydroxywithanolide E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054334042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4.beta.-Hydroxywithanolide E | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4β-Hydroxywithanolide E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.